molecular formula C25H21N3OS2 B393530 2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE

2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE

Cat. No.: B393530
M. Wt: 443.6g/mol
InChI Key: PDLZOMBDWSRKFQ-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused with a tetrahydropyrano ring, and substituted with various functional groups such as amino, benzyl, thienyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE typically involves a multi-step process. One common method involves the base-mediated cascade reactions of α,β-unsaturated ketones and 1,1-enediamines. This process includes several key steps such as Michael addition, intramolecular cyclization, and aromatization . The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and are carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE lies in its specific substitution pattern and the presence of thienyl groups

Properties

Molecular Formula

C25H21N3OS2

Molecular Weight

443.6g/mol

IUPAC Name

(8E)-2-amino-6-benzyl-4-thiophen-2-yl-8-(thiophen-2-ylmethylidene)-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C25H21N3OS2/c26-13-20-23(22-9-5-11-31-22)21-16-28(14-17-6-2-1-3-7-17)15-18(24(21)29-25(20)27)12-19-8-4-10-30-19/h1-12,23H,14-16,27H2/b18-12+

InChI Key

PDLZOMBDWSRKFQ-LDADJPATSA-N

Isomeric SMILES

C1/C(=C\C2=CC=CS2)/C3=C(CN1CC4=CC=CC=C4)C(C(=C(O3)N)C#N)C5=CC=CS5

SMILES

C1C(=CC2=CC=CS2)C3=C(CN1CC4=CC=CC=C4)C(C(=C(O3)N)C#N)C5=CC=CS5

Canonical SMILES

C1C(=CC2=CC=CS2)C3=C(CN1CC4=CC=CC=C4)C(C(=C(O3)N)C#N)C5=CC=CS5

Origin of Product

United States

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